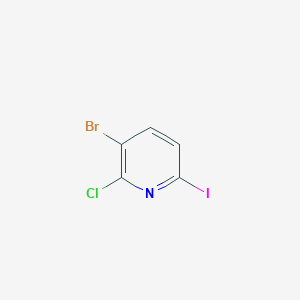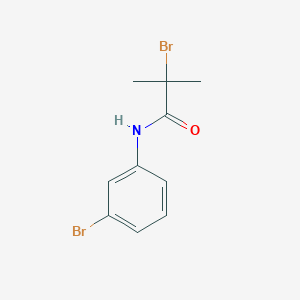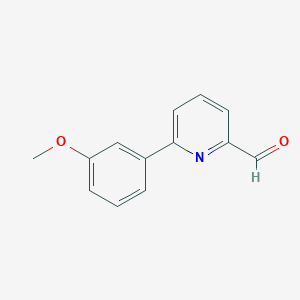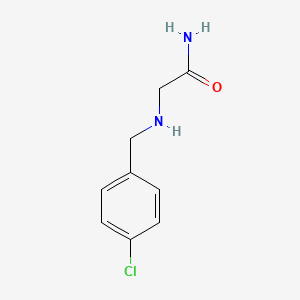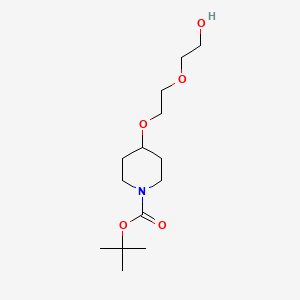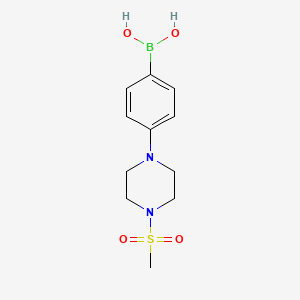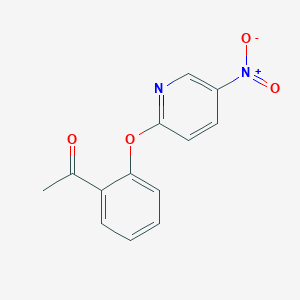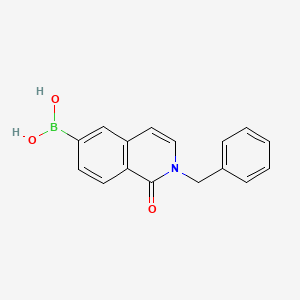
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an isoquinoline moiety, which is further substituted with a benzyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, boranes, and substituted isoquinoline derivatives .
科学研究应用
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
作用机制
The mechanism of action of (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound can also inhibit enzymes by binding to their active sites, thereby interfering with their catalytic activity .
相似化合物的比较
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Methylphenylboronic acid
Comparison: Compared to similar compounds, (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is unique due to its isoquinoline moiety, which imparts additional reactivity and selectivity in chemical reactions. The presence of the benzyl group further enhances its utility in organic synthesis by providing additional sites for functionalization .
属性
分子式 |
C16H14BNO3 |
|---|---|
分子量 |
279.1 g/mol |
IUPAC 名称 |
(2-benzyl-1-oxoisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C16H14BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)8-9-18(16)11-12-4-2-1-3-5-12/h1-10,20-21H,11H2 |
InChI 键 |
WSZQEUGIJDEELI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C=C2)CC3=CC=CC=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
